(4-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid
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Overview
Description
2-(4-{[(5E)-1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a diazinan ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(5E)-1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps:
Formation of the diazinan ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazinan ring.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.
Attachment of the acetic acid moiety: The final step involves the esterification or amidation reaction to attach the acetic acid moiety to the phenoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(5E)-1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-{[(5E)-1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The fluorophenyl group and diazinan ring are key to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{[(5E)-1-(2-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID
- 2-(4-{[(5E)-1-(2-BROMOPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID
Uniqueness
The presence of the fluorophenyl group in 2-(4-{[(5E)-1-(2-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its chlorinated or brominated analogs.
Properties
Molecular Formula |
C19H13FN2O6 |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-[4-[(E)-[1-(2-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H13FN2O6/c20-14-3-1-2-4-15(14)22-18(26)13(17(25)21-19(22)27)9-11-5-7-12(8-6-11)28-10-16(23)24/h1-9H,10H2,(H,23,24)(H,21,25,27)/b13-9+ |
InChI Key |
NVPVFFMZDATEQL-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/C(=O)NC2=O)F |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)C(=O)NC2=O)F |
Origin of Product |
United States |
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